1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
Description
This compound features a urea core linked to a 4-methoxy-2-methylphenyl group and a cyclohexyl ring substituted with a 1,2,4-oxadiazol-5-yl-pyridin-4-yl moiety. The urea group is a common pharmacophore in kinase inhibitors and enzyme modulators, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity through hydrogen bonding and π-π interactions . The pyridinyl group may contribute to solubility and target engagement, as seen in related antiviral and anticancer agents .
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-14-17(29-2)6-7-18(15)24-21(28)26-22(10-4-3-5-11-22)20-25-19(27-30-20)16-8-12-23-13-9-16/h6-9,12-14H,3-5,10-11H2,1-2H3,(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSBPZASPEXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea , with the CAS Number 1396634-44-8, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C22H25N5O3
- Molecular Weight : 393.47 g/mol
- Structure : The compound features a urea linkage with a cyclohexyl group and a pyridinyl oxadiazole moiety, contributing to its biological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Notably:
- Cell Line Studies : In vitro studies have demonstrated that this compound has potent antiproliferative effects against various cancer cell lines. For instance:
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| T-47D (Breast) | - | 90.47% |
| SK-MEL-5 (Melanoma) | - | 84.32% |
| MDA-MB-468 (Breast) | - | 84.83% |
| PC-3 (Prostate) | 0.67 | - |
The mechanism through which this compound exerts its anticancer effects is linked to its ability to induce apoptosis and inhibit cell proliferation. Molecular docking studies suggest that it interacts effectively with target proteins involved in cancer cell survival pathways .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity:
- Antibacterial and Antifungal Properties : While specific data on the antibacterial efficacy of this compound is limited, related studies on similar oxadiazole derivatives indicate potential effectiveness against various bacterial strains .
Table 2: Antimicrobial Activity Insights
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
| Candida albicans | Moderate |
Conclusion and Future Directions
The biological activity of This compound presents promising avenues for further research, particularly in cancer therapeutics and antimicrobial applications. Future studies should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro.
- Mechanistic Studies : To elucidate the precise pathways affected by this compound.
- Formulation Development : To explore potential delivery methods for enhanced bioavailability.
This compound's unique structure and demonstrated biological activities make it a candidate for further exploration in drug development pipelines.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -CF₃ in ) may enhance metabolic stability but reduce solubility.
Core Heterocycle Variations :
- Pyrrolidine-based analogs () exhibit conformational flexibility, whereas the cyclohexyl group in the target compound may impose steric constraints, affecting binding pocket accessibility.
Antiviral Potential: Oxadiazole-pyridinyl motifs are recurrent in SARS-CoV-2 inhibitors (e.g., compound 130 in ), suggesting the target compound could be explored for similar applications.
Challenges :
- Steric Hindrance : The cyclohexyl group may complicate cyclization steps.
- Solubility : Methoxy groups improve solubility, but aromatic stacking may still limit bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
